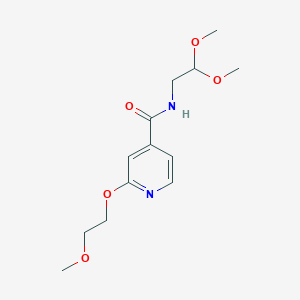

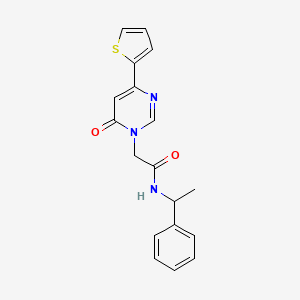

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as DI-1 or DI-2, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DI-1 and DI-2 are isomers of each other and are structurally similar to each other. They are synthesized using a simple and efficient method, making them a promising candidate for further research.

Scientific Research Applications

Applications in Coordination Chemistry and Supramolecular Assembly

Coordination Polymers and Supramolecular Assembly

Isonicotinamide, a closely related compound to N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide, is used in the formation of coordination polymers. These polymers are constructed via a combination of coordinate bonds and hydrogen-bond interactions, leading to polymeric networks with diverse structures such as linear, zig-zag, and sinusoidal forms. The choice of ligands and metal precursors determines the resulting structure in the solid state (Bera et al., 2003).

Supramolecular Reagent in Cu(II) Complexes Synthesis

Isonicotinamide has proven to be an effective supramolecular reagent for the synthesis of Cu(II) complexes. This compound facilitates the formation of inorganic–organic hybrid materials showcasing consistent supramolecular motifs, like infinite 1-D chains, despite the presence of potentially disruptive molecules such as water, methanol, and acetic acid. This indicates the versatility of isonicotinamide in constructing diverse supramolecular architectures (Aakeröy et al., 2003).

Applications in Molecular Synthesis and Analysis

Ligand in Antitumor Medicine Synthesis

A derivative of isonicotinamide, namely N-(2-nitroxyethyl)isonicotinamide, has been synthesized and used as a ligand in reactions with palladium and platinum compounds to produce new complexes. These complexes are being studied for their potential applications as antitumor medicines (Fedorov et al., 2001).

Analytical Method Development

Analytical methods have been developed to measure substances related to isonicotinamide derivatives. For instance, a gas chromatographic method with a flame-ionization detector on a carbowax packed glass column was developed to evaluate N,N-Dimethylformamide, a chemical extensively used in pharmaceutical applications. This showcases the role of isonicotinamide and its derivatives in facilitating the development of analytical methods for quality control in pharmaceutical product development (Olivier et al., 2007).

Electrochemical Sensing of Psychoactive Substances

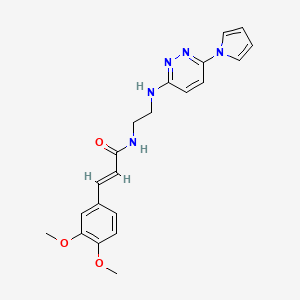

Research has also been conducted on the electrochemical detection of new psychoactive substances, including NBOMes and the 2C family compounds, on boron-doped diamond electrodes. This work is essential for the reliable detection and quantification of these substances in forensic applications (Souza et al., 2017).

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-6-7-20-11-8-10(4-5-14-11)13(16)15-9-12(18-2)19-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVALZIRIUYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

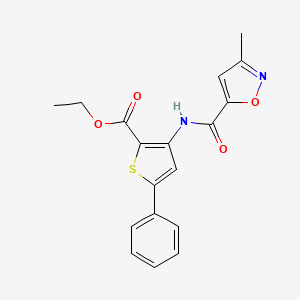

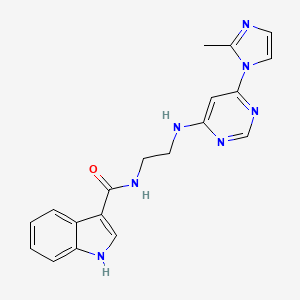

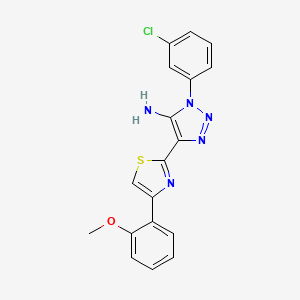

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)

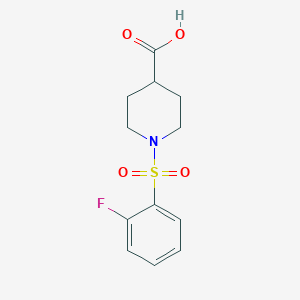

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)

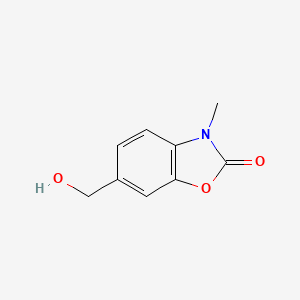

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)